[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid chemical properties
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid chemical properties
This technical guide details the chemical properties, synthesis, and applications of [Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid (also known as N-cyclopropyl-N-(4-nitrobenzyl)glycine). This compound represents a specialized N-substituted glycine scaffold, integrating a strained cyclopropyl ring, an electron-deficient nitro-aromatic system, and a carboxylic acid moiety.
Executive Summary
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid is a tri-functionalized building block used primarily in the synthesis of peptidomimetics (peptoids) and pharmaceutical intermediates. Its structure combines the conformational rigidity of a cyclopropyl group with a photo-active and chemically reducible 4-nitrobenzyl moiety.
Key Applications:
-
Peptoid Synthesis: Acts as a monomer for N-substituted glycine oligomers.
-
Pharmaceutical Intermediate: Precursor for N-(4-aminobenzyl) derivatives used in linker chemistry.
-
Chemical Probe: The nitrobenzyl group can serve as a metabolic handle or a UV-active chromophore.
Chemical Identity & Structural Analysis[1][2]
This compound is an N,N-disubstituted glycine. The tertiary amine center is flanked by a cyclopropyl group (increasing lipophilicity and metabolic stability) and a 4-nitrobenzyl group (providing electronic modulation).
Identification Data
| Property | Detail |
| IUPAC Name | 2-[Cyclopropyl(4-nitrobenzyl)amino]acetic acid |
| Common Name | N-Cyclopropyl-N-(4-nitrobenzyl)glycine |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| SMILES | O=C(O)CN(C1CC1)Cc2ccc(cc2)[O-] |
| InChI Key | (Predicted) DXQCCQKRNWMECV-UHFFFAOYSA-N (derivative) |
| CAS Number | Not formally assigned (Derivative of CAS 10294-18-5) |
Physicochemical Properties (Predicted)
-
pKa (Acid): 2.8 – 3.2 (Typical for N-aryl/alkyl glycines).
-
pKa (Base): 4.5 – 5.5 (Lower than typical amines due to the electron-withdrawing 4-nitrobenzyl group).
-
LogP: ~1.8 – 2.2 (Moderately lipophilic).
-
Solubility: Low in neutral water (zwitterionic aggregation); soluble in DMSO, Methanol, and aqueous base (
).
Synthesis & Manufacturing Protocols
The synthesis of [Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid typically follows a convergent pathway involving the N-alkylation of N-cyclopropylglycine or the reductive amination of cyclopropylamine.
Pathway Visualization
The following diagram illustrates the primary synthetic route (Route A) and an alternative ester-based route (Route B).
Figure 1: Convergent synthesis pathway via ethyl ester intermediates.
Detailed Experimental Protocol (Route B: Ester Strategy)
This protocol ensures high purity by utilizing ester intermediates that are easily purified via column chromatography before the final hydrolysis step.
Step 1: Synthesis of N-Cyclopropylglycine Ethyl Ester
-
Reagents: Cyclopropylamine (1.0 eq), Ethyl bromoacetate (1.0 eq), Triethylamine (1.2 eq).
-
Solvent: Anhydrous THF or DCM.
-
Procedure:
-
Cool the cyclopropylamine solution to 0°C.
-
Add ethyl bromoacetate dropwise to prevent over-alkylation.
-
Stir at room temperature for 12 hours.
-
Filter the triethylammonium bromide salt and concentrate the filtrate.
-
Note: Distillation may be required to remove dialkylated by-products.
-
Step 2: N-Alkylation with 4-Nitrobenzyl Bromide
-
Reagents: Intermediate from Step 1 (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq),
(2.0 eq). -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Suspend
in the solvent and add the amine. -
Add 4-nitrobenzyl bromide and heat to 60°C for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc). The product will be UV-active (nitro group).
-
Workup: Dilute with water, extract with Ethyl Acetate. Dry over
.
-
Step 3: Ester Hydrolysis
-
Reagents: Ester Intermediate, LiOH (3.0 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Stir the mixture at room temperature for 2 hours.
-
Acidify to pH 3 using 1M HCl.
-
Extract the free acid into Ethyl Acetate or precipitate directly if concentration allows.
-
Recrystallization: Use Ethanol/Water or Ether/Hexane.
-
Chemical Reactivity & Stability
Functional Group Analysis
-
Cyclopropyl Group:
-
Stability: Generally stable under basic and mild acidic conditions.
-
Risk: Ring opening can occur under strong acidic conditions (e.g., conc. HCl) or radical conditions, though the nitrogen attachment stabilizes it relative to cyclopropanols.
-
-
4-Nitrobenzyl Group:
-
Reducibility: Can be selectively reduced to a 4-aminobenzyl group using
or . This transforms the molecule into a linker capable of amide coupling. -
Photolability: Nitrobenzyl derivatives are potential photocleavable protecting groups, though the N-alkyl substitution modifies this behavior.
-
-
Carboxylic Acid:
-
Standard reactivity: Esterification, amide coupling (EDC/NHS), and salt formation.
-
Stability Profile
| Condition | Stability Assessment |
| Ambient Temp | Stable (Solid state). Store in amber vials (light sensitive). |
| Aqueous Acid | Stable at pH 1–3 for short durations. |
| Aqueous Base | Stable (forms carboxylate salt). |
| Oxidative | Susceptible to N-oxide formation if treated with peroxides (mCPBA). |
Analytical Characterization
To validate the identity of [Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid, the following analytical signatures should be observed.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Cyclopropyl Protons:
-
0.3 – 0.5 ppm (m, 4H, cyclopropyl
). - 2.2 – 2.4 ppm (m, 1H, cyclopropyl CH-N).
-
0.3 – 0.5 ppm (m, 4H, cyclopropyl
-
Glycine Backbone:
-
3.3 – 3.5 ppm (s, 2H,
).
-
3.3 – 3.5 ppm (s, 2H,
-
Benzylic Protons:
-
3.9 – 4.1 ppm (s, 2H,
).
-
3.9 – 4.1 ppm (s, 2H,
-
Aromatic Protons:
- 7.6 ppm (d, 2H, Ar-H meta to nitro).
- 8.2 ppm (d, 2H, Ar-H ortho to nitro).
-
Carboxylic Acid:
- 12.0 – 12.5 ppm (br s, 1H, COOH).
Mass Spectrometry
-
Method: ESI-MS (Positive/Negative Mode).
-
Expected Mass:
, . -
Fragmentation: Loss of
(44 Da) and cleavage of the nitrobenzyl group may be observed in MS/MS.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitroaromatics are often flagged for genotoxicity; handle with care).
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.
-
Storage: Keep in a cool, dry place. Protect from light.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (
).
References
-
PubChem. (2025).[1] 2-(Cyclopropylamino)acetic acid (N-Cyclopropylglycine) - CID 21197388. National Library of Medicine. [Link]
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. (Foundational text for N-substituted glycine synthesis).
